
p-Fluorohippuric acid
Overview
Description
p-Fluorohippuric acid, also known as para-fluorohippuric acid, is a derivative of hippuric acid. It consists of a benzoyl group linked to the N-terminal of glycine, with a fluorine atom substituted at the para position of the benzene ring. This compound is a significant metabolite of flupirtine, a non-opioid analgesic used for pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Fluorohippuric acid can be synthesized through the reaction of p-fluorobenzoic acid with glycine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of p-fluorobenzoic acid and the amino group of glycine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzene ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the amide bond, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the fluorine atom.
Major Products:
Oxidation: Oxidized derivatives of the benzene ring.
Reduction: Amines derived from the reduction of the amide bond.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1 Metabolism Studies
p-Fluorohippuric acid is notably recognized as a metabolite of flupirtine, a centrally acting analgesic. Research indicates that the formation of this compound occurs during the metabolic processing of flupirtine, which undergoes hydrolytic and oxidative reactions in the liver. This compound serves as a significant marker for studying the metabolism of flupirtine and understanding its pharmacokinetics and potential hepatotoxic effects .
1.2 Toxicological Insights
The investigation into the toxicological implications of flupirtine has highlighted the role of this compound in assessing liver injury risks associated with drug metabolism. The compound is involved in generating reactive metabolites that may contribute to hepatotoxicity, making it crucial for evaluating patient safety profiles in clinical settings .
Imaging Applications
2.1 Medical Imaging
Recent advancements in imaging techniques have positioned this compound as a potential agent in positron emission tomography (PET) imaging studies. Its structural similarities to other fluorinated compounds make it a candidate for further research into its efficacy as a radiotracer for tumor imaging .
2.2 Comparative Studies
In comparative studies involving various fluorinated carboxylic acids, this compound has been assessed alongside agents like 18F-fluoroacetate and 18F-fluoropropionic acid for their biodistribution profiles and tumor-to-background ratios in PET imaging. Although specific data on this compound's performance is limited, its potential as a PET probe warrants further exploration .
Biomarker Development
3.1 Biomarker for Drug Exposure
this compound can serve as a biomarker for exposure to flupirtine and its metabolites, providing insights into individual metabolic responses to the drug. Its detection in urine samples can be indicative of drug intake and metabolism, thus aiding in pharmacovigilance efforts .
3.2 Genetic Polymorphism Studies
Studies have explored the relationship between genetic polymorphisms (e.g., NAT2, UGT1A1) and the metabolism of flupirtine, with this compound being part of this investigation. Understanding these genetic factors can help predict individual responses to flupirtine treatment and associated risks .
Data Summary Table
Application Area | Specific Use Case | Findings/Insights |
---|---|---|
Pharmacology | Metabolite of flupirtine | Indicates metabolic pathways and potential hepatotoxicity |
Toxicology | Assessment of liver injury risks | Involvement in reactive metabolite formation |
Medical Imaging | Potential PET imaging agent | Requires further research on efficacy |
Biomarker Development | Indicator of drug exposure | Useful for pharmacovigilance |
Genetic Studies | Relationship with genetic polymorphisms | Aids in predicting individual drug responses |
Case Studies
5.1 Flupirtine Metabolism Case Study
A study conducted on healthy subjects administered with flupirtine revealed that approximately 8-12% of bioavailable flupirtine was eliminated as mercapturic acid derivatives, including this compound. This finding underscores the importance of monitoring this metabolite for evaluating drug safety and efficacy .
5.2 Imaging Efficacy Study
In an exploratory study comparing various fluorinated compounds for PET imaging, this compound was included among other candidates to assess biodistribution patterns. While specific results for this compound were not highlighted, the overall findings suggested that novel fluorinated agents could enhance tumor imaging capabilities .
Mechanism of Action
The mechanism of action of p-fluorohippuric acid is closely related to its parent compound, flupirtine. Flupirtine acts as a selective neuronal potassium channel opener and has indirect NMDA receptor antagonist properties. This compound, as a metabolite, may contribute to these effects by modulating similar pathways. It is involved in the upregulation of Bcl-2, increasing glutathione levels, and activating inwardly rectifying potassium channels .
Comparison with Similar Compounds
Hippuric Acid: The parent compound of p-fluorohippuric acid, lacking the fluorine substitution.
p-Fluorobenzoic Acid: A precursor in the synthesis of this compound.
Flupirtine: The parent drug from which this compound is metabolized
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and alters its reactivity compared to non-fluorinated analogs .
Biological Activity
p-Fluorohippuric acid (p-FHA), a derivative of hippuric acid, is recognized primarily as a metabolite of flupirtine, a non-opioid analgesic. Its biological activity and significance in metabolic studies have garnered attention in pharmacological and toxicological research. This article explores the biological activity of p-FHA, synthesizing data from various studies and highlighting its implications in drug metabolism and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the para position of the benzene ring attached to an amide group derived from glycine. Its molecular formula is CHFNO with a molecular weight of 197.16 g/mol. This structural modification enhances its stability and alters its reactivity compared to non-fluorinated analogs.
Metabolic Pathways
The metabolism of flupirtine leads to the formation of p-FHA through enzymatic processes involving conjugation with glycine. Approximately 8-12% of bioavailable flupirtine is excreted as p-FHA, indicating its significance as a biomarker for assessing drug metabolism . The metabolic pathway can be summarized as follows:
- Flupirtine Administration : Following administration, flupirtine undergoes hepatic metabolism.
- Formation of Metabolites : Key metabolites include p-FHA and mercapturic acid derivatives.
- Excretion : The primary route of elimination for these metabolites is through urine .
While p-FHA itself is not directly biologically active, it plays a crucial role in understanding the pharmacodynamics of flupirtine. The parent compound flupirtine acts as a selective neuronal potassium channel opener, with indirect NMDA receptor antagonist properties. Research indicates that p-FHA may contribute to these effects by modulating similar pathways, including:
- Upregulation of Bcl-2 : This protein promotes cell survival and may influence neuroprotective effects.
- Increased Glutathione Levels : Glutathione is critical for detoxification processes in the liver.
- Activation of Inwardly Rectifying Potassium Channels : This action may enhance neuronal stability and reduce excitability .
Case Studies and Research Findings
Several studies have investigated the implications of p-FHA in clinical contexts:
- Study on Analgesic Effects : A study involving 36 healthy subjects assessed the analgesic effects of flupirtine, measuring its metabolites, including p-FHA. The findings suggested that genetic polymorphisms could influence drug metabolism and efficacy, with carriers of specific alleles showing varied responses to treatment .
- Toxicological Assessments : Research has highlighted the potential hepatotoxicity associated with flupirtine, linked to reactive metabolites formed during its biotransformation. The role of p-FHA as a marker for exposure to flupirtine has been emphasized in toxicological studies .
Data Table: Summary of Key Findings
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWXSGQHHUSSOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351395 | |
Record name | n-(4-fluorobenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
366-79-0 | |
Record name | p-Fluorohippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-(4-fluorobenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-FLUOROHIPPURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DD1839D93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.